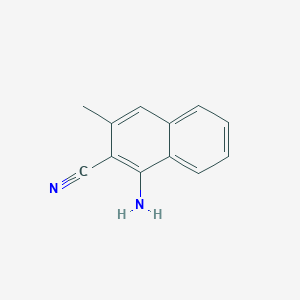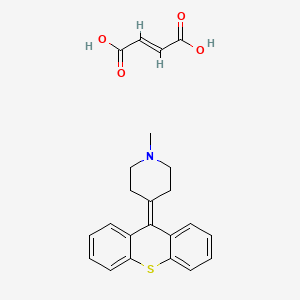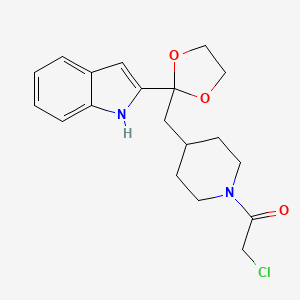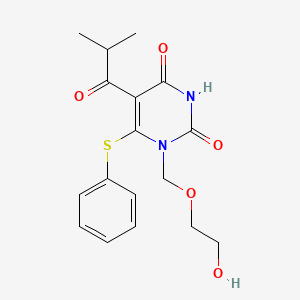
Benzenesulfonic acid, 4-arsenoso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-arsenoso- is an organoarsenic compound with the molecular formula C6H5AsO3S It is a derivative of benzenesulfonic acid where an arsenoso group (-AsO) is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-arsenoso- involves large-scale sulfonation of benzene followed by the reaction with arsenic trioxide. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-arsenoso- undergoes various chemical reactions, including:
Oxidation: The arsenoso group can be oxidized to form arsenic acid derivatives.
Reduction: The compound can be reduced to form arsenic-containing anions.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic-containing anions.
Substitution: Various substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-arsenoso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based drugs.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-arsenoso- involves its interaction with molecular targets through the arsenoso group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound without the arsenoso group.
p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring.
Sulfanilic acid: Contains an amino group instead of the arsenoso group.
Uniqueness
Benzenesulfonic acid, 4-arsenoso- is unique due to the presence of the arsenoso group, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This makes it valuable for specific applications where arsenic chemistry is required .
Eigenschaften
CAS-Nummer |
71130-51-3 |
|---|---|
Molekularformel |
C6H5AsO4S |
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
4-arsorosobenzenesulfonic acid |
InChI |
InChI=1S/C6H5AsO4S/c8-7-5-1-3-6(4-2-5)12(9,10)11/h1-4H,(H,9,10,11) |
InChI-Schlüssel |
HQEGGZBZHDBIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)




![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)








